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Introduction

Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14), also known as
Herpesvirus Entry Mediator (HVEM) and CD270, is a multifaceted cell surface receptor with a
pivotal role in the regulation of the immune system. The colloquial term "TRAP-14" likely refers
to this protein, given its membership in the TNF receptor superfamily and its association with
TNF Receptor-Associated Factors (TRAFs). This technical guide provides a comprehensive
overview of the core biological functions of TNFRSF14/HVEM, its intricate signaling networks,
and its implications in health and disease. The information presented herein is intended to
serve as a valuable resource for researchers, scientists, and professionals involved in drug
development.

Core Biological Functions of TNFRSF14/HVEM

TNFRSF14/HVEM is a type | transmembrane glycoprotein that acts as a molecular switch,
capable of delivering both co-stimulatory and co-inhibitory signals to immune cells. This dual
functionality is dictated by the specific ligand it engages. Its expression is prominent on various
immune cells, including T cells, B cells, natural killer (NK) cells, and dendritic cells (DCs), as
well as on non-hematopoietic cells like epithelial and stromal cells.

The primary functions of TNFRSF14/HVEM include:
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e Modulation of T-cell activation: TNFRSF14/HVEM can either enhance or suppress T-cell
responses. Interaction with ligands such as LIGHT (TNFSF14) and Lymphotoxin-alpha (LTa)
delivers a co-stimulatory signal, promoting T-cell proliferation, cytokine production, and
survival. Conversely, binding to B and T Lymphocyte Attenuator (BTLA) and CD160 transmits
an inhibitory signal, dampening T-cell activation.[1][2]

e Regulation of innate immunity: TNFRSF14/HVEM signaling is crucial for the function of
innate immune cells. For instance, its engagement on NK cells can enhance their cytotoxic
activity and interferon-gamma (IFN-y) production.[3]

 Viral entry: As its name suggests, HVEM was first identified as a cellular receptor for the
herpes simplex virus (HSV) glycoprotein D (gD), mediating viral entry into host cells.[4][5]

» Role in lymphoid tissue organogenesis: The interaction between LIGHT and its receptors,
including HVEM, is involved in the development and maintenance of secondary lymphoid
organs.[3]

» Involvement in disease pathogenesis: Dysregulation of TNFRSF14/HVEM signaling is
implicated in a range of diseases, including autoimmune disorders, infectious diseases, and
cancer.[6][7] In many cancers, altered expression of HVEM is associated with prognosis and
immune evasion.[8]

The TNFRSF14/HVEM Signaling Network

The functional diversity of TNFRSF14/HVEM stems from its ability to interact with multiple
ligands from two distinct protein superfamilies: the TNF superfamily and the Immunoglobulin
(Ig) superfamily.

Ligands of TNFRSF14/HVEM:

e LIGHT (TNFSF14): Atype Il transmembrane protein that acts as a primary co-stimulatory
ligand for HYEM. The LIGHT-HVEM interaction promotes a pro-inflammatory response.[3]

e Lymphotoxin-alpha (LTa): A secreted cytokine that can also bind to HVEM and deliver co-
stimulatory signals.[2]
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e B and T Lymphocyte Attenuator (BTLA): A type | transmembrane protein and a member of
the Ig superfamily that acts as a co-inhibitory ligand for HVEM. The HVEM-BTLA interaction
is crucial for maintaining immune homeostasis.

e CD160: A GPI-anchored protein and another Ig superfamily member that functions as a co-
inhibitory ligand for HVEM on T cells but can have activating functions on NK cells.[9]

» Herpes Simplex Virus glycoprotein D (gD): A viral envelope protein that binds to HVEM to
facilitate viral entry.[10]

Downstream Signaling Pathways:

Upon ligand binding, TNFRSF14/HVEM recruits TNF Receptor-Associated Factor (TRAF)
adapter proteins to its cytoplasmic tail. This initiates downstream signaling cascades, primarily
leading to the activation of the Nuclear Factor-kappa B (NF-kB) and Activator Protein-1 (AP-1)
transcription factors.

The cytoplasmic domain of HVEM directly binds to TRAF1, TRAF2, TRAF3, and TRAF5.[6] The
recruitment of TRAF2 and TRAFS5 is particularly important for the activation of the canonical
NF-kB pathway, which promotes the expression of genes involved in cell survival, inflammation,
and immune responses.[6] The activation of the INK/AP-1 pathway also contributes to these
cellular outcomes.[6]
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Quantitative Data
Table 1: Binding Affinities of TNFRSF14/HVEM with its
Ligands
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Binding Affinity

Ligand Method Reference
(Kd)
Surface Plasmon
LIGHT (TNFSF14) ~1.5nM [11]
Resonance
Surface Plasmon
BTLA ~1-4 uM [11]
Resonance
Modest affini Crystallography and
CD160 v Y araphy [9]
(weaker than BTLA) cell-based assays
) Lowest affinity among N
HSV gD (wild-type) ] Competition assays [5]
natural ligands
HSV gD (A290-299t Enhanced binding -
Competition assays [12]

mutant) compared to wild-type

Note: Kd values can vary depending on the experimental conditions and techniques used.

Table 2: Expression of TNFRSF14/HVEM in Human

Tissues and Cells

© 2025 BenchChem. All rights reserved.

5/14

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7642093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7642093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7477951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC191868/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

mRNA Expression

Protein Expression

TissuelCell Type Reference

Level Level
Spleen High High [6][13]
Lymph Node High High [6][13]
Thymus High Moderate [6][13]
Peripheral Blood T- )

Moderate High [14]
cells
Peripheral Blood B- _

Moderate High [14]
cells
Monocytes Moderate High [14]
Lungs High Moderate [6]
Bone Marrow Weak Low [6]
Brain Not detected Not detected [6]
Liver Not detected Not detected [6]

Expression levels are qualitative summaries from the cited sources.

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify
TNFRSF14/HVEM Interacting Proteins

This protocol describes a general workflow for the co-immunoprecipitation of a membrane-
bound protein like TNFRSF14/HVEM.

1. Cell Lysis:

o Culture cells expressing the protein of interest to ~80-90% confluency.

¢ Wash cells with ice-cold PBS.
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Lyse the cells on ice using a non-denaturing lysis buffer containing a mild detergent (e.g., 1%
Triton X-100 or NP-40) and protease/phosphatase inhibitors. The choice of detergent is
critical for maintaining protein-protein interactions.[15][16]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet
cellular debris.

Transfer the supernatant (cleared lysate) to a new tube.
. Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1-2 hours
at 4°C to reduce non-specific binding.

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

Add the primary antibody specific for TNFRSF14/HVEM to the pre-cleared lysate. The
optimal antibody concentration should be determined empirically.

Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

Add protein A/G beads to the mixture and incubate for another 2-4 hours at 4°C to capture
the antibody-antigen complexes.

. Washing and Elution:
Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound
proteins.

After the final wash, aspirate all the supernatant.

Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and
boiling for 5-10 minutes.
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4. Analysis:
e Separate the eluted proteins by SDS-PAGE.

e Analyze the interacting proteins by Western blotting using antibodies specific to the
suspected interacting partners or by mass spectrometry for unbiased identification.
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NF-kB Luciferase Reporter Assay to Measure
TNFRSF14/HVEM Signaling

This assay quantifies the activation of the NF-kB signaling pathway downstream of
TNFRSF14/HVEM engagement.[17][18]

1. Cell Culture and Transfection:
e Seed cells (e.g., HEK293T or Jurkat) in a 96-well plate.

o Co-transfect the cells with an expression vector for human TNFRSF14/HVEM and a
luciferase reporter plasmid containing NF-kB response elements upstream of the luciferase
gene. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

2. Stimulation:

e 24-48 hours post-transfection, stimulate the cells with a known TNFRSF14/HVEM ligand
(e.g., recombinant human LIGHT/TNFSF14) at various concentrations. Include an
unstimulated control.

 Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for NF-kB activation and
luciferase expression.

3. Cell Lysis and Luciferase Assay:

» Wash the cells with PBS.

e Lyse the cells using a passive lysis buffer.

o Transfer the cell lysate to an opaque 96-well plate.
o Add the luciferase assay substrate to the lysate.

o Immediately measure the luminescence using a luminometer. If a dual-luciferase system is
used, subsequently add the Renilla luciferase substrate and measure its luminescence.

4. Data Analysis:
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» Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

o Calculate the fold induction of NF-kB activity by dividing the normalized luciferase activity of
the stimulated samples by that of the unstimulated control.

Chromatin Immunoprecipitation (ChiP) for NF-kB Target
Genes

ChIP is used to determine if NF-kB directly binds to the promoter regions of its target genes
following TNFRSF14/HVEM stimulation.[4]

1. Cross-linking and Chromatin Preparation:
o Stimulate cells expressing TNFRSF14/HVEM with a ligand (e.g., LIGHT) to activate NF-kB.

» Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture
medium and incubating for a short period (e.g., 10 minutes) at room temperature.

» Quench the cross-linking reaction with glycine.

e Harvest and lyse the cells to isolate the nuclei.

o Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.
2. Immunoprecipitation:

e Pre-clear the chromatin with protein A/G beads.

¢ Incubate the pre-cleared chromatin with an antibody specific for an NF-kB subunit (e.qg.,
p65/RelA) overnight at 4°C. Include a negative control with a non-specific IgG.

¢ Add protein A/G beads to capture the antibody-chromatin complexes.
3. Washing and Elution:
» Wash the beads extensively to remove non-specifically bound chromatin.

¢ Elute the chromatin from the beads.
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4. Reverse Cross-linking and DNA Purification:

» Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt
concentration.

o Treat with RNase A and Proteinase K to remove RNA and protein.
» Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
5. Analysis:

e Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by
quantitative PCR (qPCR) using primers specific for the promoter of a known NF-kB target
gene (e.g., IkBa, IL-6).

e Analyze the results as a percentage of the input DNA.

Conclusion

TNFRSF14/HVEM is a critical regulator of immune responses, with a complex and context-
dependent biological function. Its ability to interact with a diverse set of ligands allows it to fine-
tune both innate and adaptive immunity. The intricate signaling network governed by
TNFRSF14/HVEM presents numerous opportunities for therapeutic intervention in a wide array
of diseases, from cancer to autoimmune disorders. A thorough understanding of its molecular
mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for
the development of novel and effective therapies targeting this versatile receptor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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